molecular formula C21H22FN3O4S B10997988 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Número de catálogo: B10997988
Peso molecular: 431.5 g/mol
Clave InChI: PRQVKFFDCABAAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-fluorophenyl group at position 1 and a phenylsulfonyl-substituted piperazine moiety linked via a carbonyl group at position 2. This compound belongs to a class of arylpiperazine-pyrrolidinone hybrids, which are pharmacologically significant due to their α-adrenoceptor (AR) binding properties, antiarrhythmic, and hypotensive activities . The phenylsulfonyl group enhances metabolic stability and modulates receptor affinity, distinguishing it from analogs with simpler aryl substituents .

Propiedades

Fórmula molecular

C21H22FN3O4S

Peso molecular

431.5 g/mol

Nombre IUPAC

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C21H22FN3O4S/c22-18-8-4-5-9-19(18)25-15-16(14-20(25)26)21(27)23-10-12-24(13-11-23)30(28,29)17-6-2-1-3-7-17/h1-9,16H,10-15H2

Clave InChI

PRQVKFFDCABAAB-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4

Origen del producto

United States

Métodos De Preparación

Donor–Acceptor Cyclopropane Ring-Opening

A widely adopted method involves nickel-catalyzed reactions of donor–acceptor (DA) cyclopropanes with amines. For example:

  • Substrate : Dimethyl 2-arylcyclopropane-1,1-dicarboxylates (e.g., 2-(4-fluorophenyl)cyclopropane-1,1-dicarboxylate) react with primary amines under Ni(ClO₄)₂·6H₂O catalysis (20 mol%) in dichloroethane (DCE) at 70°C.

  • Mechanism : The DA cyclopropane undergoes nucleophilic attack by the amine, followed by acid-mediated cyclization to yield 5-substituted pyrrolidin-2-ones.

  • Yield : 45–79% for aryl-substituted derivatives.

Alternative Cyclization Strategies

  • Stepwise approach : Ethyl 2-aminothiazole-4-carboxylate derivatives undergo cyclization with phenacyl bromides, followed by hydrolysis and decarboxylation.

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 10 min at 150°C).

Synthesis of 4-(Phenylsulfonyl)piperazine

The phenylsulfonyl piperazine moiety is prepared via sulfonylation of piperazine:

Direct Sulfonylation

  • Procedure : Piperazine reacts with phenylsulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by zinc dust addition to quench excess sulfonyl chloride.

  • Yield : 85–92% for monosubstituted products.

  • Challenges : Competitive disubstitution is mitigated by stoichiometric control and low-temperature conditions.

Protection–Deprotection Strategies

  • Boc protection : tert-Butyl piperazine-1-carboxylate is sulfonylated, followed by TFA-mediated deprotection.

  • Advantage : Ensures regioselective monosubstitution.

Coupling of Pyrrolidinone and Piperazine Fragments

Amide Bond Formation

  • Activation : The pyrrolidin-2-one’s carbonyl is activated using HATU or EDCI in the presence of DIPEA.

  • Conditions : Reacting 4-carboxy-pyrrolidin-2-one with 4-(phenylsulfonyl)piperazine in N-methylpyrrolidone (NMP) at 25°C for 12 h.

  • Yield : 55–68%.

Reductive Amination

  • Alternative route : Condensation of pyrrolidinone ketone with piperazine sulfonamide using NaBH₃CN in methanol.

  • Limitation : Lower yields (32–42%) due to competing side reactions.

Optimization and Scale-Up

Catalytic Enhancements

  • Nickel vs. palladium : Ni(ClO₄)₂ improves cyclopropane ring-opening efficiency (85% yield) compared to Pd(OAc)₂ (68%).

  • Solvent effects : DCE outperforms THF in minimizing byproduct formation during coupling.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 → 1:1).

  • Recrystallization : Methanol/water mixtures yield >95% purity.

Analytical Characterization

Parameter Method Data
Molecular formulaHRMS (ESI/TOF)m/z = 457.1542 [M+H]⁺ (C₂₂H₂₁FN₃O₄S⁺ requires 457.1538)
PurityHPLC (C18 column)98.7% (acetonitrile/water, 0.1% TFA)
StereochemistryX-ray crystallographyR-configuration at C4 confirmed for pyrrolidinone

Challenges and Solutions

  • Steric hindrance : Bulky phenylsulfonyl groups reduce coupling efficiency. Mitigated using excess HATU (1.5 equiv).

  • Regioselectivity : Boc protection ensures monosubstitution on piperazine.

  • Scale-up losses : Continuous flow chemistry improves yield from 68% (batch) to 82% (flow) .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(2-Fluorofenil)-4-{[4-(fenilsulfonil)piperazin-1-il]carbonil}pirrolidin-2-ona puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Potencialmente conduce a la formación de sulfóxidos o sulfonas.

    Reducción: Reducción del grupo carbonilo para formar alcoholes.

    Sustitución: Reacciones de sustitución nucleofílica o electrofílica en los anillos aromáticos.

Reactivos y condiciones comunes

    Agentes oxidantes: Como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

    Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.

    Reactivos de sustitución: Como los halógenos o nucleófilos como las aminas.

Productos principales

Los principales productos formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfóxidos o sulfonas, mientras que la reducción podría producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Antidepressant Effects : Research has indicated that derivatives of piperazine, which include this compound, can exhibit antidepressant and anxiolytic activities. Studies have demonstrated that modifications to the piperazine ring can enhance these effects, suggesting potential therapeutic applications in treating depression and anxiety disorders .
  • CNS Activity : The central nervous system activity of this compound has been explored in various studies. Its structural components suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and anxiety management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. Key findings include:

  • Fluorophenyl Substitution : The presence of a fluorophenyl group is associated with increased potency and selectivity for certain receptors involved in mood regulation. This modification can enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier .
  • Piperazine Moiety : The piperazine ring contributes to the binding affinity for various receptors, including serotonin and dopamine receptors. Variations in the piperazine substituents can lead to significant changes in biological activity, emphasizing the importance of this structural feature in drug design .

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one:

  • Antidepressant Development : In a study focusing on novel antidepressants, compounds similar to this one were synthesized and evaluated for their efficacy in animal models. Results indicated significant antidepressant-like effects, leading to further exploration of their mechanism of action involving serotonin receptor modulation .
  • Anxiolytic Properties : Another study investigated the anxiolytic effects of piperazine derivatives. The results showed that certain modifications led to enhanced anxiolytic activity, supporting the hypothesis that this compound could be developed into a therapeutic agent for anxiety disorders .
  • Neuroprotective Effects : Preliminary research has suggested that compounds with similar structures may offer neuroprotective benefits against neurodegenerative diseases. This application is currently under investigation, with promising results indicating potential use in conditions like Alzheimer's disease .

Mecanismo De Acción

El mecanismo de acción de 1-(2-Fluorofenil)-4-{[4-(fenilsulfonil)piperazin-1-il]carbonil}pirrolidin-2-ona dependería de su objetivo biológico específico. Generalmente, tales compuestos podrían interactuar con enzimas, receptores u otras proteínas, modulando su actividad a través de interacciones de unión.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparison with Analogous Compounds

Core Structural Variations

The compound’s structural uniqueness lies in the 2-fluorophenyl and phenylsulfonyl-piperazine groups. Key analogs for comparison include:

Compound Name Substituents on Piperazine/Phenyl Ring Key Pharmacological Features Source
EP-47 (1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one) o-Tolyl (2-methylphenyl) on piperazine α1-AR Ki = 95.5 nM; α2-AR Ki = 511.6 nM
Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) 2-Chlorophenyl on piperazine α1-AR pKi = 7.13; prophylactic antiarrhythmic ED50 = 1.0 mg/kg (iv)
Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) 4-Chlorophenyl on piperazine α2-AR pKi = 7.29
S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) 2,4-Difluorophenyl on piperazine α1-AR antagonist; hypotensive activity
1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 4-Nitrophenyl on piperazine Structural analog with nitro group

Pharmacological Differences

  • Receptor Affinity :

    • The 2-fluorophenyl group in the target compound likely confers moderate α1-AR affinity, comparable to EP-47 (α1-AR Ki = 95.5 nM) but weaker than Compound 7 (pKi = 7.13) due to fluorine’s lower electronegativity vs. chlorine .
    • The phenylsulfonyl group may enhance selectivity for α1-AR over α2-AR, contrasting with Compound 18’s α2-AR preference (pKi = 7.29) .
  • Antiarrhythmic Activity :

    • Compound 7 (2-chlorophenyl) and S-73 (2,4-difluorophenyl) show potent antiarrhythmic effects (ED50 = 1.0 mg/kg and similar hypotensive duration). The target compound’s phenylsulfonyl group may prolong its half-life, improving sustained activity .
  • Hypotensive Effects :

    • Fluorine-substituted analogs (e.g., S-73) reduce blood pressure for >1 hour at 2.5 mg/kg iv, suggesting the target compound’s fluorophenyl group contributes to similar durability .

Research Findings and Implications

  • α-Adrenoceptor Selectivity: The phenylsulfonyl group’s bulk may sterically hinder α2-AR binding, favoring α1-AR antagonism. This contrasts with 4-chlorophenyl analogs (e.g., Compound 18) that prefer α2-AR .
  • Therapeutic Potential: Compared to EP-47 (which improves glucose metabolism in obese mice), the target compound’s sulfonyl group may offer dual benefits in metabolic syndrome and cardiovascular disorders .

Actividad Biológica

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone ring, a fluorophenyl group, and a piperazine moiety with a phenylsulfonyl substituent. Its molecular formula is C16H17FN2O2SC_{16}H_{17}FN_2O_2S.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the phenylsulfonyl group contributes to solubility and stability. This dual functionality may lead to modulation of enzyme activity or alterations in receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential against A549 human lung cancer cells with an IC50 value indicating significant cytotoxicity at higher concentrations .
  • Enzyme Inhibition : Similar compounds within the piperazine class have demonstrated inhibition of human acetylcholinesterase, suggesting that this compound may also possess similar enzyme-inhibitory properties .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInhibits proliferation in A549 cells; IC50 = 9 μM
Enzyme InhibitionPotential inhibition of acetylcholinesterase
NeuroprotectiveModulation of neurotransmitter receptors

Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vitro Studies : An in vitro study conducted on various cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. The study reported morphological changes consistent with apoptosis upon treatment with the compound.
  • Mechanistic Insights : Another study focused on the molecular docking analysis to understand binding interactions at the active sites of target enzymes. The results indicated favorable interactions that could lead to significant inhibition of enzymatic activity.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Name Key Features Biological Activity
1-(2-Fluorophenyl)piperazineLacks phenylsulfonyl groupDifferent binding affinity
4-(Phenylsulfonyl)piperazineLacks fluorophenyl groupAltered reactivity
1-(2-Chlorophenyl)-4-(phenylsulfonyl)piperazineChlorine instead of fluorinePotentially different biological effects

Q & A

What are the critical synthetic challenges in preparing 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, and how can reaction conditions be optimized?

Basic Research Focus:
The synthesis involves multi-step coupling reactions, including sulfonylation of piperazine, fluorophenyl-pyrrolidinone formation, and carbonyl linkage. Key challenges include:

  • Low yields during the coupling of the phenylsulfonyl-piperazine moiety to the pyrrolidin-2-one scaffold due to steric hindrance.
  • Byproduct formation from incomplete sulfonylation or competing side reactions.

Methodological Optimization:

  • Use Schotten-Baumann conditions (e.g., dichloromethane/water biphasic system) for sulfonylation to improve selectivity .
  • Optimize catalysts (e.g., HATU/DIPEA for amide bond formation) and temperature control (0–5°C for exothermic steps) to suppress side reactions .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize impurities .

How can conflicting spectral data (NMR, IR) for this compound be resolved during structural characterization?

Advanced Research Focus:
Discrepancies in reported NMR shifts or IR peaks may arise from:

  • Conformational flexibility of the piperazine-pyrrolidinone backbone.
  • Solvent-dependent shifts (e.g., DMSO vs. CDCl3).

Methodological Approach:

  • Perform variable-temperature NMR to identify dynamic conformational changes affecting peak splitting .
  • Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to assign carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches accurately .
  • Validate purity via X-ray crystallography if single crystals are obtainable, as seen in structurally related piperazine derivatives .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Basic Research Focus:
Given the structural similarity to α1-adrenergic antagonists (e.g., S-61/S-73 in ), prioritize:

  • Radioligand binding assays (e.g., α1-adrenoceptor subtypes).
  • Functional assays (e.g., isolated rat aorta contraction).

Methodological Design:

  • Use positive controls (prazosin for α1-blockade) and negative controls (vehicle/DMSO).
  • Perform concentration-response curves (1 nM–100 µM) to calculate IC50/EC50 values .
  • Validate target engagement via knockdown/overexpression models (e.g., siRNA against α1A-adrenoceptor) .

How do substituent modifications on the phenylsulfonyl group affect the compound’s pharmacological profile?

Advanced Research Focus:
Structure-activity relationship (SAR) studies require systematic variation of:

  • Electron-withdrawing groups (e.g., nitro, CF3) to enhance sulfonamide stability.
  • Ortho/meta/para substitutions on the phenyl ring to modulate receptor binding.

Methodological Insights:

  • Synthesize analogs via parallel synthesis (e.g., 4-chloro, 4-methoxy derivatives) and compare binding affinities .
  • Use molecular docking (AutoDock Vina) to predict interactions with α1-adrenoceptor residues (e.g., Asp106, Tyr348) .
  • Analyze metabolic stability via microsomal assays (CYP3A4/2D6) to identify labile substituents .

What computational strategies can predict off-target interactions of this compound?

Advanced Research Focus:
Off-target effects (e.g., serotonin receptors, hERG channel) are critical for toxicity profiling.

Methodological Framework:

  • Perform pharmacophore screening (e.g., Pharmit) against databases like ChEMBL or PubChem .
  • Simulate hERG channel inhibition via molecular dynamics (MD) to assess cardiac risk .
  • Validate predictions with counter-screening assays (e.g., radioligand displacement at 5-HT2A receptors) .

How can conflicting bioactivity data in the literature be reconciled?

Advanced Research Focus:
Discrepancies may stem from differences in:

  • Assay conditions (e.g., cell lines, incubation times).
  • Compound purity (e.g., residual solvents affecting results).

Methodological Resolution:

  • Replicate key studies using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Characterize batches via HPLC-ELSD and elemental analysis to confirm ≥95% purity .
  • Apply meta-analysis tools (e.g., RevMan) to statistically integrate findings across studies .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Basic Research Focus:
The compound’s logP (~3.5) suggests moderate hydrophobicity.

Methodological Solutions:

  • Formulate as nanocrystalline suspensions (e.g., using HPMC or poloxamer) .
  • Synthesize prodrugs (e.g., ester derivatives of the pyrrolidinone carbonyl) to enhance absorption .
  • Measure kinetic solubility in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .

How can metabolomics identify major degradation pathways or active metabolites?

Advanced Research Focus:
Phase I/II metabolism may generate active/toxic metabolites.

Methodological Workflow:

  • Incubate with human liver microsomes (HLM) and analyze via LC-QTOF-MS .
  • Use isotopic labeling (e.g., ¹⁴C at the fluorophenyl ring) to track metabolic fate .
  • Compare fragmentation patterns with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.